![molecular formula C6H3Cl2N3 B3086678 6,8-Dichloroimidazo[1,2-b]pyridazine CAS No. 1161847-29-5](/img/structure/B3086678.png)

6,8-Dichloroimidazo[1,2-b]pyridazine

Descripción general

Descripción

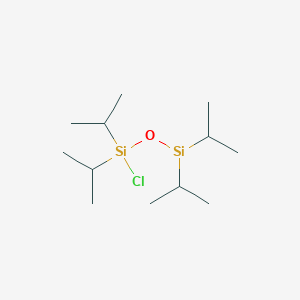

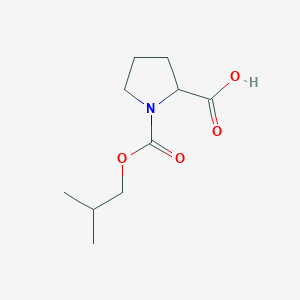

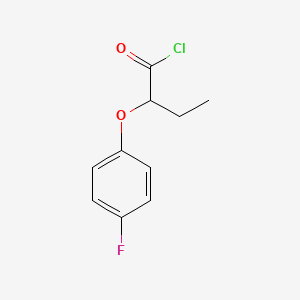

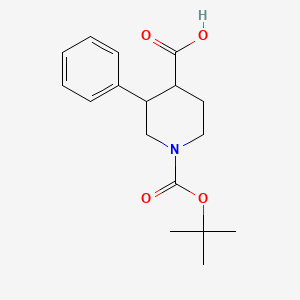

6,8-Dichloroimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 186.9704025 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemistry

- Direct Arylation : 6,8-Dichloroimidazo[1,2-b]pyridazine has been a key compound in the direct arylation process. Researchers have achieved direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine, particularly at its 3-position. This process was applied in synthesizing various 3-(hetero)arylimidazo[1,2-b]pyridazines and other substituted imidazo[1,2-b]pyridazines, contributing to the field of organic synthesis and medicinal chemistry (Akkaoui et al., 2010).

Pharmacological Research

- Antiviral Properties : While focusing on its structure and synthesis, certain derivatives of this compound have been evaluated for antiviral activities. This includes studies on compounds like 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine, which showed potential as inhibitors of human cytomegalovirus and varicella-zoster virus replication (Galtier et al., 2003).

Biological Evaluation

- Antibacterial Activity : Research into 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating pyridine, thiazole, and pyrazole ring systems has revealed notable antibacterial activities. This indicates the potential of these compounds in addressing bacterial infections (Althagafi & Abdel‐Latif, 2021).

Medicinal Chemistry

- Tyk2 Inhibition : Imidazo[1,2-b]pyridazine derivatives have been identified as potent, selective, and orally active inhibitors of Tyk2 JH2, a kinase involved in inflammatory and autoimmune diseases. This highlights their potential in the development of new treatments for such conditions (Liu et al., 2019).

Crystal Structure and DFT Calculations

- Structural Characterization : The crystal structure of certain triazole pyridazine derivatives, including 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine, has been characterized. This provides insights into their molecular properties and interactions, useful in drug design and development (Sallam et al., 2021).

Review of Medicinal Applications

- Extensive Review : A comprehensive review of the imidazo[1,2-b]pyridazine scaffold in medicinal chemistry has been conducted. This review covers the structure-activity relationships and therapeutic applications of these compounds, providing a broad overview of their potential in medicinal applications (Garrido et al., 2021).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine analogues, a closely related class of compounds, have been studied as potential antituberculosis agents .

Mode of Action

It’s known that the reactivity of uncommon n-heterocyclic scaffolds of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines can be predicted using dft-calculations . The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .

Pharmacokinetics

The interest in new n-heterocyclic cores, including imidazo[1,2-a]pyridines, is triggered by their potential new physicochemical and medicinal properties and favorable pharmacokinetics .

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown significant results against breast cancer cells .

Propiedades

IUPAC Name |

6,8-dichloroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLRMDGVQIRAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292078 | |

| Record name | 6,8-Dichloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161847-29-5 | |

| Record name | 6,8-Dichloroimidazo[1,2-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1161847-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dichloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3086598.png)

![6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3086600.png)

![1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3086615.png)